molecular formula C16H17FN4O B2744728 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine CAS No. 2415622-96-5

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

Cat. No. B2744728
CAS RN: 2415622-96-5
M. Wt: 300.337
InChI Key: DTBVPYQKKUSTNT-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine, also known as FP1, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. Additionally, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has also been shown to inhibit the growth and migration of cancer cells. Additionally, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been shown to reduce oxidative stress and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. Additionally, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also limitations to the use of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has not been extensively studied in human clinical trials, so its potential as a therapeutic agent is not fully understood.

Future Directions

There are several future directions for research on 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine for these applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine and its effects on various signaling pathways. Finally, studies are needed to determine the safety and efficacy of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine in human clinical trials.
Conclusion
In conclusion, 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine, or 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine, is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it a useful compound for lab experiments. 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its anti-inflammatory and anti-tumor activity. Further studies are needed to fully understand the mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine and its potential as a therapeutic agent.

Synthesis Methods

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine can be synthesized through a multi-step process. The first step involves the synthesis of 5-fluoro-4-methylpyridine-2-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with 2-(pyridin-2-yl)ethylamine to yield 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine. The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine has been optimized to produce high yields and purity, making it a useful compound for scientific research.

properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-12-10-14(19-11-13(12)17)16(22)21-8-6-20(7-9-21)15-4-2-3-5-18-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVPYQKKUSTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

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